molecular formula C19H21N5S B14618158 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione CAS No. 59663-54-6

5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione

Cat. No.: B14618158
CAS No.: 59663-54-6
M. Wt: 351.5 g/mol
InChI Key: SFAJKKVNFYOQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is a complex organic compound with the molecular formula C17H20N4S This compound is known for its unique structure, which includes two dimethylamino phenyl groups attached to a triazine-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazine-thione ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can act as an inhibitor of certain enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis[4-(dimethylamino)phenyl]-: Similar in structure but lacks the triazine-thione core.

    4,4’-Bis(dimethylamino)benzophenone: Another related compound with similar aromatic rings but different functional groups.

Uniqueness

5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione is unique due to its triazine-thione core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with DNA and enzymes, making it a valuable compound in various research fields.

Properties

CAS No.

59663-54-6

Molecular Formula

C19H21N5S

Molecular Weight

351.5 g/mol

IUPAC Name

5,6-bis[4-(dimethylamino)phenyl]-2H-1,2,4-triazine-3-thione

InChI

InChI=1S/C19H21N5S/c1-23(2)15-9-5-13(6-10-15)17-18(21-22-19(25)20-17)14-7-11-16(12-8-14)24(3)4/h5-12H,1-4H3,(H,20,22,25)

InChI Key

SFAJKKVNFYOQKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.